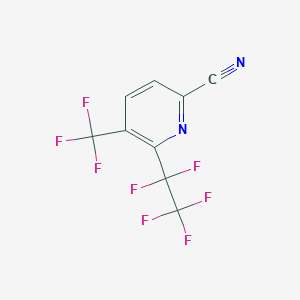

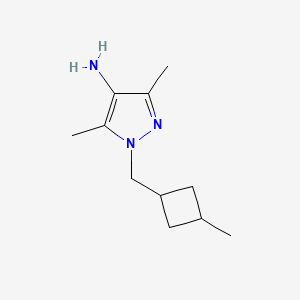

![molecular formula C26H32O14 B12120620 Methyl 7-acetyloxy-5-benzoyloxy-4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12120620.png)

Methyl 7-acetyloxy-5-benzoyloxy-4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 7-acétyloxy-5-benzoyloxy-4a-hydroxy-7-méthyl-1-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy-1,5,6,7a-tétrahydrocyclopenta[c]pyran-4-carboxylate de méthyle est un composé organique complexe caractérisé par plusieurs groupes fonctionnels, notamment des esters, des hydroxyles et des liaisons glycosidiques. Ce composé se distingue par sa structure complexe, qui combine des éléments de fragments glucidiques et non glucidiques, ce qui en fait un sujet d’intérêt dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 7-acétyloxy-5-benzoyloxy-4a-hydroxy-7-méthyl-1-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy-1,5,6,7a-tétrahydrocyclopenta[c]pyran-4-carboxylate de méthyle implique généralement une synthèse organique en plusieurs étapes. Les étapes clés comprennent :

Formation du noyau cyclopenta[c]pyran : Cette étape implique souvent des réactions de cyclisation utilisant des précurseurs appropriés dans des conditions acides ou basiques.

Introduction de groupes hydroxyle et ester : Les groupes hydroxyles sont introduits par des réactions d’oxydation sélectives, tandis que les groupes esters sont généralement formés par des réactions d’estérification utilisant de l’anhydride acétique ou du chlorure de benzoyle.

Glycosylation : La liaison glycosidique est formée par réaction du groupe hydroxyle avec un donneur de glycosyle approprié dans des conditions catalytiques.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela inclut l’utilisation de réacteurs à flux continu, le criblage à haut débit pour des conditions de réaction optimales et l’utilisation de catalyseurs robustes pour augmenter le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes hydroxyles, pour former des cétones ou des aldéhydes.

Réduction : Les réactions de réduction peuvent cibler les groupes esters, les transformant en alcools.

Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau des liaisons esters ou glycosidiques, conduisant à la formation de divers dérivés.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃).

Agents réducteurs : Borohydrure de sodium (NaBH₄), hydrure de lithium et d’aluminium (LiAlH₄).

Catalyseurs : Catalyseurs acides ou basiques pour les réactions d’estérification et de glycosylation.

Produits principaux

Les produits principaux formés à partir de ces réactions comprennent divers dérivés oxydés, réduits ou substitués du composé d’origine, chacun ayant des propriétés et des applications potentiellement uniques.

Applications de la recherche scientifique

Chimie

En chimie, ce composé est étudié pour ses propriétés structurales et sa réactivité uniques. Il sert de composé modèle pour l’étude de la synthèse organique complexe et des mécanismes réactionnels.

Biologie

En recherche biologique, la liaison glycosidique du composé en fait un candidat pour l’étude des interactions glucides-protéines, de la spécificité enzymatique et des voies métaboliques.

Médecine

Les applications médicales potentielles incluent son utilisation comme composé de départ pour le développement de médicaments, en particulier dans la conception d’inhibiteurs d’enzymes impliquées dans le métabolisme des glucides.

Industrie

Dans le secteur industriel, les propriétés uniques du composé le rendent utile dans le développement de produits chimiques de spécialité, y compris les produits pharmaceutiques, les produits agrochimiques et les sciences des matériaux.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for studying complex organic synthesis and reaction mechanisms.

Biology

In biological research, the compound’s glycosidic linkage makes it a candidate for studying carbohydrate-protein interactions, enzyme specificity, and metabolic pathways.

Medicine

Potential medicinal applications include its use as a lead compound for drug development, particularly in designing inhibitors for enzymes involved in carbohydrate metabolism.

Industry

In the industrial sector, the compound’s unique properties make it useful in the development of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.

Mécanisme D'action

Le mécanisme d’action du 7-acétyloxy-5-benzoyloxy-4a-hydroxy-7-méthyl-1-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy-1,5,6,7a-tétrahydrocyclopenta[c]pyran-4-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Les multiples groupes fonctionnels du composé lui permettent de former des liaisons hydrogène, des interactions hydrophobes et des liaisons covalentes avec ses cibles, modulant leur activité et conduisant à divers effets biologiques.

Comparaison Avec Des Composés Similaires

Composés similaires

- 7-hydroxy-5-benzoyloxy-4a-hydroxy-7-méthyl-1-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy-1,5,6,7a-tétrahydrocyclopenta[c]pyran-4-carboxylate de méthyle

- 7-acétyloxy-5-hydroxy-4a-hydroxy-7-méthyl-1-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy-1,5,6,7a-tétrahydrocyclopenta[c]pyran-4-carboxylate de méthyle

Unicité

L’unicité du 7-acétyloxy-5-benzoyloxy-4a-hydroxy-7-méthyl-1-[3,4,5-trihydroxy-6-(hydroxyméthyl)oxan-2-yl]oxy-1,5,6,7a-tétrahydrocyclopenta[c]pyran-4-carboxylate de méthyle réside dans sa combinaison spécifique de groupes fonctionnels et sa complexité structurale. Cela le rend particulièrement précieux pour l’étude d’interactions biochimiques complexes et le développement d’applications spécialisées dans divers domaines scientifiques.

Propriétés

Formule moléculaire |

C26H32O14 |

|---|---|

Poids moléculaire |

568.5 g/mol |

Nom IUPAC |

methyl 7-acetyloxy-5-benzoyloxy-4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C26H32O14/c1-12(28)40-25(2)9-16(38-21(32)13-7-5-4-6-8-13)26(34)14(22(33)35-3)11-36-24(20(25)26)39-23-19(31)18(30)17(29)15(10-27)37-23/h4-8,11,15-20,23-24,27,29-31,34H,9-10H2,1-3H3 |

Clé InChI |

BESOZWLCVNXHPJ-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C4=CC=CC=C4)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

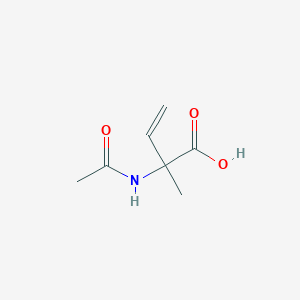

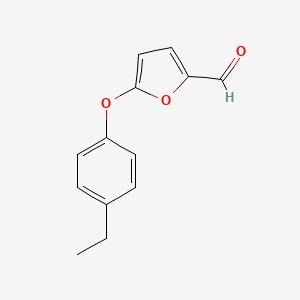

![4-Thiazoleacetic acid, 2-[4-[(4-propylphenoxy)methyl]phenyl]-](/img/structure/B12120586.png)

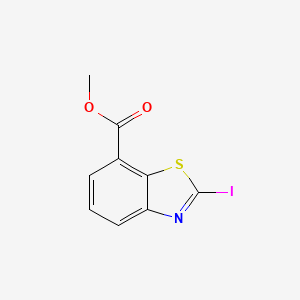

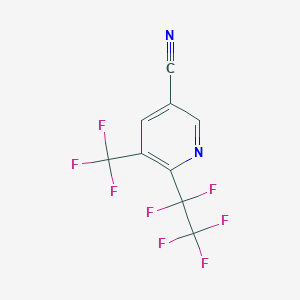

![6,6-dimethyl-2-(methylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12120607.png)

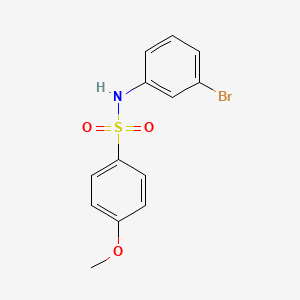

![N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-chlorobenzamide](/img/structure/B12120614.png)

![N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamid e](/img/structure/B12120618.png)

![9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12120627.png)